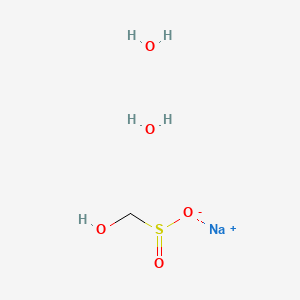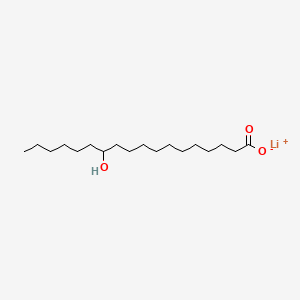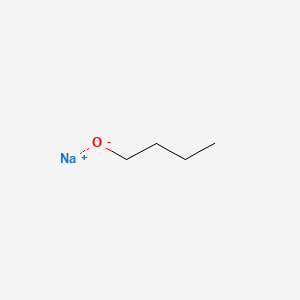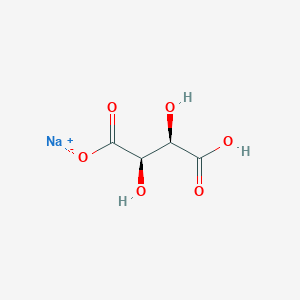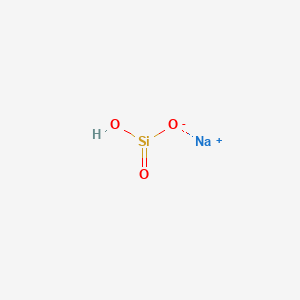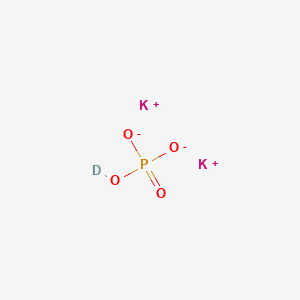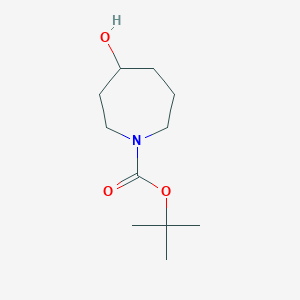
2-苄基-6-硝基-1,2,3,4-四氢异喹啉
描述
2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, also known as 2BNITQ, is an organic compound that is used in a variety of scientific research applications. It is a relatively new compound, having been first synthesized in 2017. It is a heterocyclic compound and contains both an aromatic and an aliphatic ring. 2BNITQ has been studied for its potential use in drug development and other biochemical applications.
科学研究应用
Medicinal Chemistry
- Summary of Application : THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This has resulted in the development of novel THIQ analogs with potent biological activity .
- Methods of Application : The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .
- Results or Outcomes : A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .
Ligand Synthesis
- Summary of Application : The ligand also plays an essential role in the halogen exchange reaction .
- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes obtained are not mentioned in the source .
Alkaloid Synthesis
- Summary of Application : 2,2-diphenylethylamine serves as a cornerstone in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline derivatives, facilitating the creation of diverse molecular frameworks with potential therapeutic applications .
- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes obtained are not mentioned in the source .
Green and Sustainable Chemistry
- Summary of Application : In the concept of green and sustainable chemistry, the use of efficient and recyclable catalysts in multi-component reactions (MCRs) is highly desired .
- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes obtained are not mentioned in the source .
Antineuroinflammatory Agents
- Summary of Application : N-benzyl THIQs are known to function as antineuroinflammatory agents .
- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes obtained are not mentioned in the source .
Asymmetric Catalysis
- Summary of Application : THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
- Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes obtained are not mentioned in the source .
属性
IUPAC Name |
2-benzyl-6-nitro-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-18(20)16-7-6-15-12-17(9-8-14(15)10-16)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVVNEZVGMWFCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624105 | |
| Record name | 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
208589-95-1 | |
| Record name | 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

